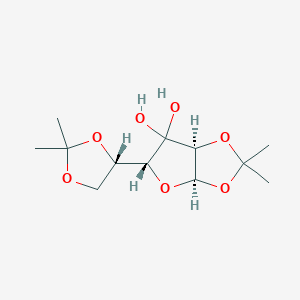

1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose monohydrate

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several key steps, including the protection of carbonyl functions, acetylation, and the removal of protecting groups. For example, 3,6-Anhydro-1,2-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose was converted into its di-O-acetyl derivative through such processes. Condensation reactions with nitromethane and hydrogen cyanide have been used to introduce functional groups like nitromethyl derivatives and cyano derivatives, showcasing the compound's versatility in synthetic applications (Sato, Yoshimura, & Shin, 1977).

Molecular Structure Analysis

X-ray crystallography and NMR techniques have been pivotal in determining the molecular structure and conformation of derivatives of this compound. Studies have revealed intricate details about the configuration and conformation of these sugar derivatives, highlighting their complex structural dynamics (Köll & Kopf, 1979).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. Reactions include condensation with nitromethane or hydrogen cyanide, demonstrating its utility in constructing branched-chain sugars and introducing functional groups. The reaction mechanisms and conditions play a crucial role in determining the stereoselectivity and outcome of these reactions (Sato, Yoshimura, & Shin, 1977).

Scientific Research Applications

Application in the field of Organic Chemistry

- Summary of the application : 1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose monohydrate is used as a starting material in the preparation of biologically active compounds .

- Methods of application : This compound is used to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also be used to create a vinyl ether-based chiral carbohydrate synthon by reacting with acetylene using superbase catalytic systems .

- Results or outcomes : The resulting compounds have potential applications in various biological and pharmaceutical contexts .

Application in the field of Structural Chemistry

- Summary of the application : The molecular structure of a similar compound, 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose, has been studied .

- Methods of application : The compound crystallizes from a petroleum ether/ethyl acetate mixture with the chiral orthorhombic space group P212121 with four molecules in the unit cell .

- Results or outcomes : The bond lengths and angles of this tosylated glucofuranose derivative are typical .

Application in the field of Biotechnology

- Summary of the application : D-allose, which can be synthesized from D-psicose using 1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose monohydrate, has many pharmaceutical activities .

- Methods of application : D-allose is produced from D-psicose using D-allose-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .

- Results or outcomes : D-allose has beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities .

Application in the field of Biomedical Industry

- Summary of the application : This compound is a paramount constituent within the realm of the biomedical industry .

- Methods of application : It affords an array of possibilities, its application spans across the synthesis of sundry pharmaceutical compounds and therapeutic agents aimed at mitigating an assortment of afflictions .

- Results or outcomes : The synthesized pharmaceutical compounds and therapeutic agents have potential applications in various biological and pharmaceutical contexts .

Application in the field of Infectious Diseases

- Summary of the application : This compound exhibits paramount efficacy in the research of combating infectious diseases .

- Methods of application : Its mechanism of action is inhibition of bacterial and viral RNA replication .

- Results or outcomes : The resulting compounds have potential applications in various biological and pharmaceutical contexts .

Application in the field of Biomedical Concoctions

- Summary of the application : This compound is a potent countervailing entity in the realm of biomedical concoctions .

- Methods of application : Its mechanism of action is inhibition of bacterial and viral RNA replication .

- Results or outcomes : The resulting compounds have potential applications in various biological and pharmaceutical contexts .

properties

IUPAC Name |

(3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O7/c1-10(2)15-5-6(17-10)7-12(13,14)8-9(16-7)19-11(3,4)18-8/h6-9,13-14H,5H2,1-4H3/t6-,7+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNGIHFLGJGMFF-UYXSQOIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2C([C@@H]3[C@H](O2)OC(O3)(C)C)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650140 | |

| Record name | (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose monohydrate | |

CAS RN |

10578-85-5 | |

| Record name | (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2:5,6-Di-O-isopropylidene-α-D-ribo-3-hexofuranosulose monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)